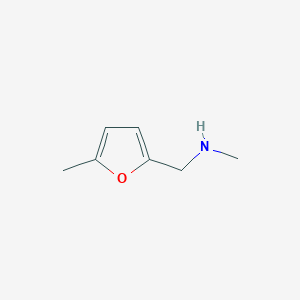

Methyl-(5-methyl-furan-2-ylmethyl)-amine

Description

Overview of Furan (B31954) Chemistry and its Significance in Organic Synthesis

Furan is a five-membered aromatic heterocycle containing one oxygen atom. numberanalytics.comresearchgate.net This structure is a fundamental building block in organic chemistry, valued for its unique reactivity and versatility. acs.orgnumberanalytics.com While furan exhibits aromatic character, its resonance energy is significantly lower than that of benzene, making it more susceptible to reactions that involve dearomatization. acs.org This distinct reactivity allows furan and its derivatives to serve as precursors for a wide array of other molecules. acs.org

The furan ring can participate in a variety of chemical transformations. It undergoes typical aromatic reactions such as electrophilic substitution, including nitration, halogenation, and sulfonation. pharmaguideline.com Furthermore, its ability to act as a diene in Diels-Alder reactions makes it particularly useful for constructing complex cyclic systems. numberanalytics.comacs.org Furan derivatives can also be converted into other important functional groups; for instance, hydrolytic ring cleavage of furans can yield 1,4-dicarbonyl compounds. acs.org

The significance of furan chemistry is evident in its application to the synthesis of complex natural products, pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnumberanalytics.com Its accessibility and the diverse reaction pathways it offers have established furan as a prominent synthon in modern organic synthesis. acs.org Researchers continue to develop new methods for synthesizing substituted furans to harness their potential in creating novel and valuable molecules. numberanalytics.comresearchgate.net

The Role of Amine Functionalities in Medicinal and Materials Chemistry

Amines, which are organic derivatives of ammonia (B1221849), are characterized by a nitrogen atom with a lone pair of electrons, rendering them basic and nucleophilic. numberanalytics.combyjus.com This class of compounds is of paramount importance in both medicinal and materials chemistry. numberanalytics.comijrpr.com The structure of an amine is classified as primary (R-NH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of organic substituents attached to the nitrogen atom. numberanalytics.com

In medicinal chemistry, the amine functional group is a key component in a vast number of biologically active compounds and pharmaceuticals. numberanalytics.comamerigoscientific.com Many essential drugs, including antidepressants, antihistamines, analgesics, and local anesthetics, contain amine moieties that are critical for their pharmacological activity. amerigoscientific.comwhamine.com The ability of amines to form hydrogen bonds and ionic interactions is fundamental to their role in molecular recognition at biological targets like receptors and enzymes. whamine.com They are indispensable building blocks in drug discovery and development. numberanalytics.comijrpr.com

Within materials science, amines are integral to the synthesis of polymers such as polyamides and polyurethanes. amerigoscientific.compurkh.com They also function as catalysts, corrosion inhibitors, and are used in the production of dyes and pigments. purkh.comvedantu.com In more recent applications, amines are used for the surface functionalization of inorganic materials to enhance their stability and adsorption properties for applications in water treatment and environmental remediation. nih.gov The versatility of the amine group ensures its continued importance in the development of new functional materials. ijrpr.com

Contextualizing Methyl-(5-methyl-furan-2-ylmethyl)-amine within Heterocyclic Compound Research

This compound is a secondary amine that integrates a substituted furan ring with an amine functionality. This structure positions it at the intersection of furan and amine chemistry, making it a representative example of a furan-based amine derivative. The furan nucleus is a common structural motif in many biologically active compounds, and its derivatives are investigated for a wide range of pharmacological properties. researchgate.netresearchgate.netderpharmachemica.com

The specific compound, this compound, combines the reactive potential of the 5-methylfuran ring with the functional importance of the secondary amine group. Research into such molecules is part of a broader effort in heterocyclic chemistry to synthesize novel compounds with potentially useful properties. nih.gov The synthesis of furan-based amines often involves the reductive amination of furanic aldehydes, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220), which are readily available from biomass. mdpi.comacs.org This connection to renewable feedstocks adds a "green chemistry" dimension to the study of these compounds.

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₇H₁₁NO |

| Molecular Weight | 125.17 g/mol |

| SMILES String | CNCc1ccc(C)o1 |

| InChI Key | GHATXKUOUZLMGN-UHFFFAOYSA-N |

| Physical Form | Solid |

| (Data sourced from Sigma-Aldrich sigmaaldrich.com) |

Scope and Objectives of Academic Inquiry into this Compound Class

Academic and industrial inquiry into furan-based amine derivatives is driven by the quest for new molecules with valuable applications. The primary objectives of this research are multifaceted and span several scientific disciplines.

A major goal is the discovery and development of new therapeutic agents. derpharmachemica.com Researchers synthesize libraries of furan-based amines and screen them for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.govorientjchem.orgresearchgate.net The furan scaffold is seen as a privileged structure in medicinal chemistry, and its combination with the amine group offers a rich chemical space for drug discovery.

Another key objective is the development of sustainable and efficient synthetic methodologies. mdpi.com There is a strong focus on utilizing biomass-derived furan compounds as starting materials, which aligns with the principles of green chemistry. mdpi.comacs.org Improving catalytic systems for the synthesis of these amines is an active area of investigation, aiming for higher yields, selectivity, and milder reaction conditions. researchgate.netacs.org

In materials science, the objective is to create novel polymers and functional materials. Furan-based compounds can be used to produce bio-based polymers with unique thermal and chemical resistance properties. numberanalytics.com The amine functionality can be used to tune the properties of these materials or to create cross-linked networks.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-(5-methylfuran-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-6-3-4-7(9-6)5-8-2/h3-4,8H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHATXKUOUZLMGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368579 | |

| Record name | Methyl-(5-methyl-furan-2-ylmethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14668-91-8 | |

| Record name | Methyl-(5-methyl-furan-2-ylmethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl[(5-methylfuran-2-yl)methyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl 5 Methyl Furan 2 Ylmethyl Amine and Its Precursors

Development of Efficient Synthetic Routes to 5-Methylfurfurylamine

The primary precursor for the target compound is 5-methylfurfurylamine. Its synthesis is typically achieved through the reductive amination of 5-methylfurfural (B50972), a platform chemical derivable from biomass. mdpi.com Methodologies developed for the analogous conversion of furfural (B47365) to furfurylamine (B118560) are directly applicable.

Reductive Amination Protocols for 5-Methylfurfural

Reductive amination is a highly effective method for amine synthesis, involving the reaction of a carbonyl compound with an amine source in the presence of a reducing agent. researchgate.net The process is widely accepted to proceed through the formation of an imine intermediate, which is subsequently hydrogenated to the desired amine. rsc.orgresearchgate.net A variety of heterogeneous catalysts have been developed to facilitate this transformation with high efficiency and selectivity.

The reaction network can be complex, with potential side reactions including the hydrogenation of the aldehyde to an alcohol (furfuryl alcohol), over-hydrogenation of the furan (B31954) ring, and the formation of secondary or tertiary amines. chemrxiv.orgresearchgate.net The choice of catalyst and reaction conditions is therefore critical to maximize the yield of the primary amine. rsc.org Both noble metals (such as Rh, Ru, Pd) and non-noble, earth-abundant metals (like Co, Ni) have proven effective. mdpi.comchemrxiv.org For instance, a rhodium-on-alumina (Rh/Al2O3) catalyst can achieve a furfurylamine selectivity of approximately 92% from furfural within two hours at 80°C. rsc.orgresearchgate.net Similarly, Raney Co catalysts have demonstrated excellent performance, achieving up to a 99% yield of furfurylamine, attributed to their high efficiency in the hydrogenation of the imine intermediate and low activity towards side reactions. mdpi.com

Recent research has focused on developing catalysts that are not only active and selective but also reusable and cost-effective. Graphene-co-shelled cobalt nanoparticles, for example, have been shown to be magnetically recoverable and reusable for up to eight cycles with excellent catalytic activity in the reductive amination of furfural. rsc.org The table below summarizes various catalytic systems used for the reductive amination of furanic aldehydes.

| Catalyst | Substrate | Amine Source | Conditions | Yield/Selectivity | Reference |

|---|---|---|---|---|---|

| Rh/Al2O3 | Furfural | Aqueous NH3 | 80 °C, 2 h | ~92% Selectivity | rsc.orgresearchgate.net |

| Raney Co | Furfural | NH3 | Not specified | 99% Yield | mdpi.com |

| NiSi-T (Pecoraite) | Furfural | NH3 | 90 °C | 94.2% Yield | rsc.org |

| Graphene-shelled Co NPs | Furfural | NH3 in MeOH | 70-120 °C, 1-5 MPa H2 | High Yield | chemrxiv.orgrsc.org |

| Ni6AlOx | 5-Hydroxymethylfurfural (B1680220) (HMF) | NH3 | 100 °C, 6 h, 1 bar H2 | 99% Yield | nih.gov |

| Raney Co | 5-Hydroxymethylfurfural (HMF) | NH3 | Not specified | 99.5% Yield | nih.gov |

Alternative Pathways for Furfurylamine Analog Preparation

Beyond direct reductive amination, alternative synthetic routes have been explored. One notable method involves a two-step, one-pot synthesis from furfural using hydroxylammonium chloride as the aminating agent and zinc powder as the reducer. sctunisie.org In this process, furfural first reacts to form furfuryloxime. Subsequently, the oxime is reduced to furfurylamine in the same reaction vessel. sctunisie.org This approach offers an environmentally friendly pathway, utilizing water as a solvent and avoiding high pressures and temperatures. sctunisie.org The reduction of oximes can also be achieved using metal hydrides like LiAlH4 or NaBH4, though these reagents are often more expensive and require anhydrous conditions. sctunisie.org

Direct Synthesis of Methyl-(5-methyl-furan-2-ylmethyl)-amine

The direct synthesis of the target secondary amine, this compound, is most efficiently achieved via reductive amination of 5-methylfurfural using methylamine (B109427) as the nitrogen source. This approach bypasses the isolation of the primary amine precursor.

Optimization of Amine Functionalization Reactions

The synthesis of a secondary amine like this compound involves the reaction of 5-methylfurfural with a primary amine, methylamine, followed by in-situ hydrogenation of the resulting N-methyl imine intermediate. The principles are similar to those for primary amine synthesis, but the reaction conditions must be carefully optimized to favor the formation of the secondary amine.

Catalytic systems developed for reductive amination can be adapted for this purpose. Studies on the reaction of 5-hydroxymethylfurfural (HMF) with various primary and secondary amines have demonstrated the feasibility of producing N-substituted furfurylamines with good yields. nih.gov For example, a Ni6AlOx catalyst has been used to react HMF with aromatic amines like benzylamine (B48309) and aniline (B41778), yielding the corresponding secondary amines in 76% and 85% yields, respectively. nih.gov A proposed mechanism for a similar reaction between 5-methylfurfural and aniline catalyzed by Pd/C involves the condensation to an imine followed by hydrogenation. researchgate.net A similar pathway is expected for the reaction with methylamine.

An efficient strategy for producing N-methylated furan amines has been demonstrated in the synthesis of 2,5-bis(N-methyl-aminomethyl)furan (BMAF) from HMF. rsc.org This process involves a one-pot, two-step reaction sequence of amination-oxidation-amination followed by reduction, highlighting advanced methods for controlling C-N bond formation. rsc.org Optimization of parameters such as temperature, hydrogen pressure, solvent, and the molar ratio of reactants is crucial to maximize the yield of the desired secondary amine and minimize the formation of byproducts. researchgate.net

| Catalyst | Furan Substrate | Amine Source | Product | Yield | Reference |

|---|---|---|---|---|---|

| Ni6AlOx | HMF | Benzylamine | N-benzyl-5-(hydroxymethyl)furfurylamine | 76% | nih.gov |

| Ni6AlOx | HMF | Aniline | N-phenyl-5-(hydroxymethyl)furfurylamine | 85% | nih.gov |

| Pd/C | 5-Methylfurfural | Aniline | N-(5-methylfurfuryl)aniline | High Yield | researchgate.net |

| α-MnO2 then Ru/C | HMF | Methylamine | 2,5-bis(N-methyl-aminomethyl)furan | 96.1% | rsc.org |

Emerging Catalytic Approaches in Furan Amine Synthesis

The field of furan amine synthesis is continually advancing through the development of novel catalytic strategies aimed at improving efficiency, selectivity, and sustainability. rsc.orgmdpi.com A key trend is the design of multifunctional catalysts that can perform several chemical transformations in a single pot. Bifunctional catalysts, such as a CuNiAlOx system, have been successfully employed for the one-pot conversion of 5-hydroxymethylfurfural (HMF) into 2,5-bis(aminomethyl)furan (B21128) (BAF). scispace.comrsc.org This catalyst facilitates both the initial reductive amination of the aldehyde group and the subsequent amination of the hydroxyl group via a hydrogen-borrowing mechanism. scispace.com

The development of catalysts with well-defined nanostructures is another promising frontier. mdpi.com For instance, ruthenium nanoparticles with specific crystallographic facets exposed have shown superior catalytic performance for the reductive amination of furfural to furfurylamine. researchgate.net Similarly, non-noble metal catalysts, like cobalt nanoparticles encapsulated in graphene shells, offer high activity, selectivity, and the practical advantage of magnetic separation for easy recycling. rsc.org

Furthermore, green chemistry principles are driving research towards novel C-N bond formation strategies that minimize waste and energy consumption. rsc.orgresearchgate.net These include the use of alternative energy sources, such as electrocatalysis and photocatalysis, to drive amination reactions under mild conditions. rsc.org The exploration of unique catalyst supports like zeolites and polyoxometalates is also expanding the toolkit for upgrading furan derivatives into valuable amines. frontiersin.org These emerging approaches are crucial for the continued development of sustainable pathways to valuable nitrogen-containing chemicals from biomass. virginia.edu

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, offering highly efficient and selective pathways for the formation of carbon-nitrogen bonds. In the context of synthesizing furan amines like this compound, transition metal catalysts are pivotal for the reductive amination of the precursor aldehyde, 5-methylfurfural. A variety of metals, including nickel, cobalt, ruthenium, palladium, and rhodium, have demonstrated efficacy in this transformation. researchgate.netmdpi.com

The general mechanism for the reductive amination of an aldehyde involves the initial condensation of the carbonyl group with an amine to form an imine, which is then hydrogenated to the corresponding amine. mdpi.com The choice of metal catalyst can significantly influence the reaction conditions and the selectivity towards the desired product, minimizing side reactions such as the direct hydrogenation of the carbonyl group or the furan ring. mdpi.com

For instance, nickel-based catalysts, such as Raney Ni and supported nickel nanoparticles, have been extensively studied for the reductive amination of furanic aldehydes. researchgate.netnih.govresearchgate.net Raney Ni, in particular, has shown high activity for the one-step reductive amination of 5-hydroxymethylfurfural (a related furan aldehyde) to 2,5-bis(aminomethyl)furan. nih.gov Similarly, cobalt catalysts have been employed, with Raney Co exhibiting excellent yields for the conversion of 5-hydroxymethylfurfural to 5-hydroxymethyl furfurylamine. researchgate.net

Ruthenium-based catalysts have also been explored. For example, a Ru/ZrO2 system has been utilized for the reductive amination of 5-methylfurfural with aqueous ammonia (B1221849), yielding 5-methylfurfurylamine. nih.gov The catalytic activity in this system is attributed to the synergistic effect of metallic ruthenium and ruthenium oxide, which provide both metal hydrogenation sites and Lewis acid sites. nih.gov

The following table summarizes the performance of various transition metal catalysts in the reductive amination of furanic aldehydes, which are key precursors to the target molecule.

| Catalyst | Furan Substrate | Amine Source | Product | Yield (%) | Reference |

| Raney Co | 5-Hydroxymethylfurfural | Ammonia | 5-Hydroxymethyl furfurylamine | 99.5 | researchgate.netnih.gov |

| Raney Ni | 5-Hydroxymethylfurfural | Ammonia | 2,5-Bis(aminomethyl)furan | 82.3 | nih.gov |

| Ru/ZrO2 | 5-Methylfurfural | Aqueous NH3 | 5-Methylfurfurylamine | 61 | nih.gov |

| Ni6AlOx | 5-Hydroxymethylfurfural | Ammonia | 5-Aminomethyl-2-furylmethanol | 99 | nih.gov |

| Rh/Al2O3 | Furfural | Aqueous NH3 | Furfurylamine | ~92 | psu.edu |

Organocatalytic Strategies

In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis, often offering milder reaction conditions and avoiding the potential for metal contamination in the final products. acs.orgnih.govthieme-connect.com For the synthesis of furan amine derivatives, organocatalytic strategies can be employed, particularly for the key bond-forming reactions.

One notable organocatalytic approach involves the enantioselective synthesis of 2-aminoalkyl furans through a one-pot reaction cascade. acs.org This methodology utilizes the aziridination of α,β-unsaturated aldehydes followed by a Feist−Bénary reaction with 1,3-dicarbonyl compounds. While this specific example leads to a different substitution pattern, the underlying principles of using small organic molecules to catalyze complex transformations are applicable to the synthesis of various furan amines.

Another relevant strategy is the organocatalytic Mukaiyama-Mannich reaction of 2,5-bis(trimethylsilyloxy)furan (B1216927) with imines. nih.gov This reaction, catalyzed by a ditoluenesulfonylimide, allows for the synthesis of densely substituted γ-lactams, which can be further functionalized to access furan amine structures. The use of chiral acids as organocatalysts in such reactions can also impart stereoselectivity. nih.gov

While direct organocatalytic reductive amination of 5-methylfurfural with methylamine is less commonly reported than its transition metal-catalyzed counterpart, the principles of organocatalysis can be applied to various steps in the synthetic sequence. For instance, the formation of the imine intermediate can be catalyzed by mild acids or bases. Subsequent reduction could then be achieved using a metal-free reducing agent, thus constituting a fully organocatalytic pathway.

The following table highlights some examples of organocatalytic reactions for the synthesis of functionalized furan derivatives.

| Organocatalyst | Reaction Type | Substrates | Product Type | Key Features | Reference |

| Chiral Amine | Epoxidation/Aziridination-Feist−Bénary cascade | α,β-Unsaturated aldehydes, 1,3-dicarbonyl compounds | 2-Aminoalkyl furans | Enantioselective, one-pot reaction | acs.org |

| Ditoluenesulfonylimide | Mukaiyama-Mannich reaction | 2,5-Bis(trimethylsilyloxy)furan, imines | Substituted γ-lactams | High diastereoselectivity | nih.gov |

| Tetrahydrothiophene | Domino synthesis | Alkynylcarbonyl derivatives, nucleophiles | Substituted furfuryl alcohols and amines | Lewis base activation, multi-component | thieme-connect.com |

Green Chemistry Principles in the Synthesis of Furan Amine Derivatives

The synthesis of chemicals from renewable biomass resources is a central tenet of green chemistry. Furan derivatives, such as furfural and 5-methylfurfural, are readily accessible from the dehydration of pentose (B10789219) and hexose (B10828440) sugars, respectively, making them ideal bio-based platform molecules. mdpi.comrsc.org The synthesis of this compound and its precursors from these renewable starting materials aligns with the principles of using renewable feedstocks.

Another key aspect of green chemistry is the use of environmentally benign solvents and reagents. The reductive amination of furanic aldehydes is often carried out in solvents like water or alcohols, which are considered greener alternatives to many organic solvents. nih.gov Furthermore, the use of aqueous ammonia as both a reagent and a solvent is an environmentally friendly approach. psu.edu

The use of biocatalysis, employing enzymes such as transaminases, represents a particularly green approach to the synthesis of furan amines. rsc.org Transaminases can catalyze the amination of furfural and its derivatives with high selectivity under mild reaction conditions, often in aqueous media. This biocatalytic route avoids the need for harsh reagents and high temperatures, further enhancing the green credentials of the synthesis. rsc.org

The following table summarizes the application of green chemistry principles in the synthesis of furan amine derivatives.

| Green Chemistry Principle | Application in Furan Amine Synthesis | Examples | Reference |

| Use of Renewable Feedstocks | Synthesis from biomass-derived furfural and 5-methylfurfural | Reductive amination of 5-methylfurfural | mdpi.comrsc.org |

| Use of Greener Solvents | Reactions carried out in water or alcohols | Reductive amination in aqueous ammonia | nih.govpsu.edu |

| Atom Economy | Reductive amination is an atom-economical process | Direct amination with ammonia and H2 | mdpi.compsu.edu |

| Catalysis | Use of efficient and recyclable heterogeneous catalysts or biocatalysts | Raney Ni, supported metal catalysts, transaminases | mdpi.comnih.govrsc.org |

Mechanistic Investigations of Chemical Reactivity and Transformation Pathways

Elucidation of Reaction Mechanisms in the Formation of Methyl-(5-methyl-furan-2-ylmethyl)-amine

The primary and most industrially significant route for the synthesis of this compound is the reductive amination of 5-methylfurfural (B50972) with methylamine (B109427). This process is a cornerstone of biomass conversion, transforming furanic aldehydes into valuable amine derivatives. The reaction mechanism proceeds through a two-step sequence: the formation of an intermediate iminium ion, followed by its reduction to the final secondary amine.

The initial step involves the nucleophilic attack of methylamine on the carbonyl carbon of 5-methylfurfural. This addition forms an unstable carbinolamine intermediate. The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The carbinolamine then undergoes acid-catalyzed dehydration, eliminating a molecule of water to form a Schiff base (an imine), which is subsequently protonated to yield a resonance-stabilized iminium ion.

The second stage is the reduction of the iminium ion. This is commonly achieved through catalytic hydrogenation, employing catalysts such as nickel (e.g., Raney Co), palladium (Pd), or platinum (Pt) under a hydrogen atmosphere. mdpi.comgoogle.com The iminium ion is readily reduced to the target secondary amine, this compound. The choice of catalyst and reaction conditions (temperature, pressure, solvent) is critical to maximize the yield of the desired secondary amine and minimize side reactions, such as the hydrogenation of the furan (B31954) ring or the formation of tertiary amines. mdpi.com

Table 1: Mechanistic Steps in Reductive Amination Formation

| Step | Reactants | Intermediate(s) | Product of Step | Catalyst/Conditions |

| 1. Iminium Ion Formation | 5-Methylfurfural, Methylamine | Carbinolamine | N-methyl-1-(5-methylfuran-2-yl)methaniminium | Acid catalyst |

| 2. Reduction | N-methyl-1-(5-methylfuran-2-yl)methaniminium, Hydrogen source (e.g., H₂) | - | This compound | Heterogeneous catalyst (e.g., Ni, Pd/C) |

Reactivity Studies of the Furan Ring System in Aminated Derivatives

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to various chemical transformations. wikipedia.org Its reactivity is significantly influenced by the presence of the alkyl and aminomethyl substituents. While possessing aromatic character, the furan heterocycle is less aromatic than benzene and can behave like an enol ether, rendering it prone to ring-opening reactions, particularly under oxidative or acidic conditions. wikipedia.org

Electrophilic Substitution: The furan ring is highly activated towards electrophilic substitution. Due to the electron-donating effect of the oxygen heteroatom and the alkyl substituents, electrophiles preferentially attack the available positions on the ring (C3 and C4).

Oxidative Cleavage: A significant reaction pathway for furan derivatives is oxidative ring cleavage. organicreactions.org This transformation can be initiated by various oxidizing agents or by metabolic processes involving cytochrome P450 enzymes. nih.govnih.gov The oxidation of the furan ring generates highly reactive α,β-unsaturated 1,4-dicarbonyl intermediates, such as cis-2-butene-1,4-dial (BDA) derivatives. nih.govnih.gov These electrophilic species can subsequently react with various nucleophiles. The aza-Achmatowicz reaction is a notable oxidative rearrangement specific to furfuryl amines, which can convert them into highly functionalized dihydropyridinone structures. organicreactions.org

Hydrogenation: The furan ring can be reduced to the corresponding tetrahydrofuran derivative under catalytic hydrogenation conditions. The selectivity of this reaction versus the reduction of other functional groups depends on the catalyst and reaction parameters.

Table 2: Reactivity of the Furan Ring in Aminated Derivatives

| Reaction Type | Reagents/Conditions | Typical Products | Mechanistic Notes |

| Electrophilic Substitution | Electrophiles (e.g., Br₂, Ac₂O) | 3- or 4-substituted furan derivatives | The ring is highly activated, leading to facile substitution. |

| Oxidative Ring Cleavage | Oxidizing agents (e.g., m-CPBA, NBS/H₂O) | Unsaturated 1,4-dicarbonyl compounds | Proceeds via oxidation of the double bonds in the furan ring. organicreactions.orgnih.gov |

| Catalytic Hydrogenation | H₂, Metal catalyst (e.g., Pd, Pt, Ru) | Tetrahydrofuran derivatives | Complete saturation of the furan ring. wikipedia.org |

| Diels-Alder Reaction | Dienophiles (e.g., maleic anhydride) | Bicyclic adducts | The furan ring can act as a diene in cycloaddition reactions. wikipedia.org |

Investigations into the Chemical Behavior of the Secondary Amine Moiety

The secondary amine group in this compound is a key functional group that dictates much of its chemical behavior. It acts as both a nucleophile and a base, enabling a wide range of chemical transformations.

Nucleophilicity: The lone pair of electrons on the nitrogen atom makes the secondary amine a potent nucleophile. It readily participates in reactions with electrophiles.

N-Alkylation: Reaction with alkyl halides or other alkylating agents introduces a second alkyl group, forming a tertiary amine.

N-Acylation: Treatment with acyl chlorides or anhydrides yields the corresponding amide. This reaction is often used to protect the amine group or to synthesize more complex derivatives.

Michael Addition: As a strong nucleophile, it can add to α,β-unsaturated carbonyl compounds in a conjugate addition reaction.

Basicity: The secondary amine is moderately basic and can be protonated by acids to form an ammonium salt. This property influences its solubility in aqueous media and its interaction with acidic catalysts or reagents.

Condensation Reactions: The amine can react with aldehydes and ketones to form enamines (if the carbonyl compound has an α-hydrogen) or, under reductive conditions, can lead to further N-alkylation.

Table 3: Chemical Reactions of the Secondary Amine Moiety

| Reaction Type | Electrophile/Reagent | Product Class |

| N-Alkylation | Alkyl halide (R-X) | Tertiary amine |

| N-Acylation | Acyl chloride (R-COCl) | Amide |

| Sulfonylation | Sulfonyl chloride (R-SO₂Cl) | Sulfonamide |

| Reaction with Carbonyls | Aldehyde/Ketone | Enamine/Aminal |

| Protonation | Acid (H⁺) | Ammonium salt |

Degradation Pathways and Stability Profiling under Various Conditions

The stability of this compound is contingent upon the environmental conditions to which it is exposed. The molecule possesses two primary sites susceptible to degradation: the furan ring and the secondary amine moiety.

Oxidative Degradation: The furan ring is the most significant site of instability, particularly in the presence of oxidizing agents or under conditions that promote auto-oxidation. As discussed previously, oxidation leads to ring cleavage, forming reactive and often unstable 1,4-dicarbonyl compounds. nih.govnih.gov This pathway is a major route for the degradation of many furan-containing molecules and can be initiated by heat, light, or chemical oxidants. The presence of a methyl group on the furan ring can influence the rate and products of this degradation.

Acidic Conditions: In strongly acidic environments, the furan ring is susceptible to hydrolysis and polymerization. The protonation of the furan oxygen can initiate ring-opening, leading to the formation of dicarbonyl species which can subsequently undergo further reactions, including polymerization, leading to the formation of humins.

Thermal Stress: Furan compounds can undergo thermal degradation, although the specific pathways are complex. researchgate.netresearchgate.net High temperatures can promote polymerization and decomposition, especially in the presence of catalysts or impurities.

Stability of the Amine: The secondary amine can undergo oxidation, though this is generally less facile than the degradation of the furan ring. In the presence of specific reagents like nitrous acid (formed from nitrites under acidic conditions), it can be converted to a potentially carcinogenic N-nitrosamine.

Table 4: Stability Profile of this compound

| Condition | Potential Degradation Pathway(s) | Primary Products | Stability Assessment |

| Oxidative (Air, H₂O₂, Light) | Furan ring cleavage | Unsaturated 1,4-dicarbonyls | Low to Moderate |

| Strongly Acidic (e.g., HCl, H₂SO₄) | Furan ring hydrolysis, polymerization | Dicarbonyl compounds, humins | Low |

| Strongly Basic (e.g., NaOH) | Generally stable | - | High |

| Thermal Stress | Polymerization, decomposition | Complex mixture, char | Moderate |

| Presence of Nitrites (acidic) | N-Nitrosation of the amine | N-Nitrosamine derivative | Low |

Advanced Derivatization Strategies and Analogue Synthesis

Synthesis of N-Substituted Sulfonamide Derivatives of (5-methyl-furan-2-ylmethyl)-amine

The conversion of amines to sulfonamides is a common and highly effective transformation in organic synthesis. For a secondary amine like Methyl-(5-methyl-furan-2-ylmethyl)-amine, this reaction typically involves its coupling with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. cbijournal.comthieme-connect.com The base, often pyridine (B92270) or triethylamine, serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. cbijournal.com This method is robust and applicable to a wide range of primary and secondary amines. acs.orgnih.gov

The general reaction is as follows: CH₃(5-CH₃-C₄H₂O-CH₂)-NH + R-SO₂Cl → CH₃(5-CH₃-C₄H₂O-CH₂)-N-SO₂-R + HCl

Exploration of Diverse Sulfonylating Agents

A wide array of sulfonylating agents can be used to generate a diverse library of sulfonamide derivatives from this compound. The choice of sulfonyl chloride is critical as the 'R' group introduced significantly influences the properties of the final product. sigmaaldrich.com These reagents are powerful electrophiles that readily react with nucleophilic amines. nih.gov

Key classes of sulfonylating agents include:

Aromatic Sulfonyl Chlorides: These are the most common agents and introduce an aryl group. Examples include benzenesulfonyl chloride, p-toluenesulfonyl chloride (tosyl chloride), and dansyl chloride.

Aliphatic Sulfonyl Chlorides: These agents, such as methanesulfonyl chloride (mesyl chloride) and ethanesulfonyl chloride, introduce simple alkyl chains.

Heterocyclic Sulfonyl Chlorides: Reagents like thiophene-2-sulfonyl chloride allow for the incorporation of other heterocyclic rings, which can be valuable for modulating biological activity.

The following table provides examples of potential sulfonamide derivatives that could be synthesized from this compound using various sulfonylating agents.

| Sulfonylating Agent | R-Group | Resulting Sulfonamide Name |

| Benzenesulfonyl chloride | Phenyl | N-methyl-N-(5-methyl-furan-2-ylmethyl)-benzenesulfonamide |

| p-Toluenesulfonyl chloride | 4-Methylphenyl | N-methyl-N-(5-methyl-furan-2-ylmethyl)-4-methylbenzenesulfonamide |

| Methanesulfonyl chloride | Methyl | N-methyl-N-(5-methyl-furan-2-ylmethyl)-methanesulfonamide |

| Dansyl chloride | 5-(Dimethylamino)naphthalen-1-yl | 5-(Dimethylamino)-N-methyl-N-((5-methylfuran-2-yl)methyl)naphthalene-1-sulfonamide |

| Thiophene-2-sulfonyl chloride | Thiophen-2-yl | N-methyl-N-((5-methylfuran-2-yl)methyl)thiophene-2-sulfonamide |

Mechanistic Aspects of Sulfonamide Formation

The reaction between an amine and a sulfonyl chloride proceeds through a nucleophilic substitution mechanism at the sulfur center. rsc.org Although it resembles nucleophilic acyl substitution, it is generally considered to be an addition-elimination process.

The proposed mechanism involves the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic sulfur atom of the sulfonyl chloride. rsc.org This forms a tetrahedral intermediate.

Elimination of Leaving Group: The intermediate collapses, leading to the expulsion of the chloride ion (Cl⁻), which is a good leaving group.

Deprotonation: A base present in the reaction mixture (e.g., pyridine or excess amine) removes the proton from the nitrogen atom, yielding the neutral sulfonamide product and the protonated base. rsc.org

This mechanism is generally accepted for reactions involving primary and secondary amines with sulfonyl chlorides. nih.gov

Amide Functionalization of Related Furan (B31954) Carboxylic Acid Derivatives

While this compound is an amine, related furan structures containing a carboxylic acid moiety, such as 5-methyl-furan-2-carboxylic acid, can be functionalized to form amides. This is a crucial reaction as the amide bond is a key feature in many biologically active molecules. luxembourg-bio.com The direct reaction between a carboxylic acid and an amine is generally unfavorable and requires the activation of the carboxylic acid. hepatochem.com

Common methods for amide bond formation from a furan carboxylic acid include:

Conversion to Acyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride then readily reacts with an amine.

Use of Coupling Reagents: A wide variety of coupling reagents can facilitate the direct formation of an amide bond between a carboxylic acid and an amine. These reagents activate the carboxylic acid in situ. Microwave-assisted synthesis using coupling agents has been shown to be an effective method for producing furan carboxamides. researchgate.net

The table below lists several common coupling reagents used for this purpose. peptide.comiris-biotech.de

| Coupling Reagent | Abbreviation | Byproducts |

| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | A water-soluble urea |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Tetramethylurea |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Hexamethylphosphoramide |

For example, 5-methyl-furan-2-carboxylic acid could be coupled with various amines using a reagent like HATU to yield a diverse set of N-substituted 5-methyl-furan-2-carboxamides. mdpi.comnih.gov

Design and Synthesis of Bioisosteric Analogues

Bioisosterism is a strategy in medicinal chemistry for modifying a lead compound by replacing a functional group with another group that has similar physical or chemical properties, with the aim of enhancing activity or optimizing properties. researchgate.net For this compound, the furan ring is a prime candidate for bioisosteric replacement.

Aromatic rings like furan are often replaced with other five- or six-membered heteroaromatic or aromatic rings to alter properties such as metabolic stability, polarity, and receptor binding interactions. cambridgemedchemconsulting.com

Common Bioisosteres for the Furan Ring:

| Bioisostere | Key Features |

| Thiophene (B33073) | Similar in size and electronics to furan, but with a sulfur atom instead of oxygen. Often considered a classical bioisostere. researchgate.netslideshare.net |

| Pyrrole | Contains an N-H group, which can act as a hydrogen bond donor, a significant change from the hydrogen bond accepting oxygen in furan. |

| Thiazole | Introduces an additional nitrogen atom, altering the electronic distribution and potential for hydrogen bonding. cambridgemedchemconsulting.com |

| Pyridine | A six-membered ring that increases polarity and can act as a hydrogen bond acceptor. cambridgemedchemconsulting.com |

| Benzene | A non-polar, aromatic ring that can be used to explore the importance of the furan's heteroatom. |

The synthesis of these analogues would require starting materials where the furan ring is replaced by the desired bioisostere. For instance, to synthesize the thiophene analogue, one would start with 5-methyl-thiophene-2-carbaldehyde, which would then undergo reductive amination with methylamine (B109427). The Paal-Knorr synthesis is a common method for generating thiophenes from 1,4-dicarbonyl compounds using a sulfur source like phosphorus pentasulfide or Lawesson's reagent. pharmaguideline.comorganic-chemistry.orgderpharmachemica.com

Structure-Reactivity and Structure-Function Correlations in Derivatized Forms

Understanding the relationship between the structure of a molecule and its chemical reactivity or biological function is fundamental to rational drug design.

Structure-Reactivity Correlations: The reactivity of the derivatized forms of this compound is influenced by the electronic properties of the substituents.

Sulfonamide Formation: The rate of sulfonamide formation can be affected by the substituent on the sulfonyl chloride. Electron-withdrawing groups on the aromatic ring of the sulfonyl chloride increase the electrophilicity of the sulfur atom, potentially leading to a faster reaction with the amine. acs.org Conversely, electron-donating groups may slow the reaction.

Amide Formation: In the case of amide functionalization of a related furan carboxylic acid, the nucleophilicity of the reacting amine is a key factor. Sterically hindered amines or amines with low nucleophilicity (e.g., anilines with electron-withdrawing groups) may react more slowly or require more potent coupling agents.

Structure-Function Correlations: The biological activity of the derivatives is highly dependent on their structure. This is often referred to as the Structure-Activity Relationship (SAR).

Sulfonamide Derivatives: The nature of the 'R' group on the sulfonamide moiety (CH₃(5-CH₃-C₄H₂O-CH₂)-N-SO₂-R) is critical. A bulky or lipophilic 'R' group can enhance binding to a hydrophobic pocket in a target protein, while a group capable of hydrogen bonding could interact with polar residues. The sulfonamide group itself is a key pharmacophore in many drugs and can mimic a carboxylate group or participate in crucial hydrogen bonding interactions. openaccesspub.org SAR studies on sulfonamides often reveal that modifications to the group attached to the sulfonamide nitrogen can significantly impact potency and selectivity. researchgate.netyoutube.comnih.gov

Bioisosteric Analogues: Replacing the furan ring with a bioisostere like thiophene or pyridine can have profound effects on biological activity. nih.gov A thiophene ring might maintain a similar shape and size but alter metabolic pathways. A pyridine ring introduces a basic nitrogen atom, which could form a salt bridge with an acidic residue in a biological target, potentially increasing affinity. These changes allow chemists to fine-tune the molecule's properties to achieve a desired biological effect. nih.gov

Sophisticated Spectroscopic and Structural Analysis Methodologies

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For Methyl-(5-methyl-furan-2-ylmethyl)-amine, both ¹H and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons of the methyl group attached to the furan (B31954) ring, the methylene protons, the N-methyl protons, and the protons on the furan ring itself. The chemical shifts (δ) and coupling constants (J) would be instrumental in confirming the connectivity of the molecule. For instance, the protons on the furan ring would likely appear as doublets, with their coupling constant providing information about their relative positions.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by identifying all unique carbon environments within the molecule. The chemical shifts would help to distinguish between the sp²-hybridized carbons of the furan ring and the sp³-hybridized carbons of the methyl and methylene groups.

Expected ¹H and ¹³C NMR Data (Hypothetical): A hypothetical data table is presented below to illustrate the type of information that would be obtained from NMR analysis.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Furan-CH₃ | ~2.3 | ~14 |

| Furan-CH=C | ~6.0 | ~106 |

| Furan-C=CH | ~6.1 | ~109 |

| Furan-C-CH₃ | - | ~151 |

| Furan-C-CH₂ | - | ~152 |

| -CH₂- | ~3.7 | ~48 |

| N-CH₃ | ~2.4 | ~35 |

| N-H | Variable | - |

Advanced Mass Spectrometry Techniques for Structural Elucidation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its exact molecular formula.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, and the resulting fragmentation pattern would serve as a molecular fingerprint. Key fragmentation pathways would likely involve the cleavage of the C-N bond and the fragmentation of the furan ring. The identification of characteristic fragment ions would provide strong evidence for the proposed structure.

Predicted Mass Spectrometry Data: The following table includes predicted m/z values for various adducts of the molecule, as is often found in chemical databases in the absence of experimental spectra. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 126.09134 |

| [M+Na]⁺ | 148.07328 |

| [M-H]⁻ | 124.07678 |

| [M]⁺ | 125.08351 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and offers a unique "fingerprint" for identification.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the secondary amine, C-H stretching of the alkyl and aromatic groups, C=C and C-O stretching of the furan ring, and C-N stretching.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the FT-IR spectrum. The non-polar bonds, such as the C=C bonds in the furan ring, would likely show strong signals in the Raman spectrum.

Expected Vibrational Frequencies (Hypothetical): A hypothetical data table of expected vibrational frequencies is provided below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch | 3300-3500 | FT-IR |

| C-H Stretch (sp²) | 3000-3100 | FT-IR, Raman |

| C-H Stretch (sp³) | 2800-3000 | FT-IR, Raman |

| C=C Stretch (Furan) | 1500-1600 | FT-IR, Raman |

| C-N Stretch | 1000-1250 | FT-IR |

| C-O Stretch (Furan) | 1000-1300 | FT-IR |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound or a salt thereof could be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. This information would reveal the preferred conformation of the molecule in the solid state and provide insights into intermolecular interactions, such as hydrogen bonding. To date, no crystal structure for this specific compound has been deposited in crystallographic databases.

Computational Chemistry and Theoretical Modeling of Methyl 5 Methyl Furan 2 Ylmethyl Amine

Quantum Mechanical Calculations of Electronic Structure and Properties

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and intrinsic properties of furan (B31954) derivatives. researchgate.netchemrxiv.orgdntb.gov.ua These calculations can determine optimized molecular geometries, vibrational frequencies, and a host of electronic descriptors that govern the molecule's reactivity and interactions. tandfonline.com

The electronic character of Methyl-(5-methyl-furan-2-ylmethyl)-amine is largely defined by the furan ring, an aromatic heterocycle with significant electron delocalization. tandfonline.com The distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) are key properties derived from QM calculations. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of interaction. For this molecule, the nitrogen atom of the amine group and the oxygen atom in the furan ring are expected to be electron-rich centers.

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| Energy of HOMO (EHOMO) | -6.2 eV | Indicates electron-donating ability; related to ionization potential. |

| Energy of LUMO (ELUMO) | -0.5 eV | Indicates electron-accepting ability; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Correlates with chemical reactivity and stability. researchgate.net |

| Dipole Moment (µ) | 2.1 D | Measures the overall polarity of the molecule. researchgate.net |

| Ionization Potential (IP) | 7.5 eV | Energy required to remove an electron. |

| Electron Affinity (EA) | 0.8 eV | Energy released upon gaining an electron. |

Conformational Landscape Analysis via Molecular Mechanics and Dynamics

Conformational analysis is typically performed using Molecular Mechanics (MM) force fields, which provide a computationally efficient way to explore the potential energy surface. researchgate.net These searches can identify low-energy conformers and the transition states that separate them. For more dynamic insights, Molecular Dynamics (MD) simulations are employed. psu.eduresearchgate.netdpi-proceedings.comnih.gov MD simulations model the atomic motions of the molecule over time, providing a realistic picture of its conformational flexibility and behavior in different environments, such as in solution. researchgate.net

The rotational barriers around the single bonds determine the ease of interconversion between different conformers. researchgate.net For instance, the barrier to rotation of the methyl group attached to the furan ring and the barrier for the aminomethyl side chain can be calculated using DFT methods. nih.gov These barriers are influenced by steric hindrance and electronic effects like hyperconjugation.

| Rotatable Bond (Atoms Defining Dihedral) | Illustrative Rotational Barrier (kcal/mol) | Methodology |

|---|---|---|

| Furan Ring - Methylene (C4-C5-CH2-N) | ~2-4 kcal/mol | DFT Calculations researchgate.net |

| Methylene - Amine (C5-CH2-N-CH3) | ~3-5 kcal/mol | DFT Calculations |

| Furan Ring - Methyl (C4-C5-CH3) | ~1-2 kcal/mol | Microwave Spectroscopy & QM nih.gov |

Reaction Pathway Elucidation and Transition State Calculations

Computational chemistry is a vital tool for investigating the mechanisms of chemical reactions. For this compound, this includes studying its synthesis and potential degradation pathways, such as ring-opening reactions. A common synthetic route to furan amines is the reductive amination of furan aldehydes, such as 5-hydroxymethylfurfural (B1680220). bohrium.com Theoretical calculations can model the entire reaction coordinate, from reactants to products, through key intermediates and transition states. acs.org

Transition State Theory (TST) is the framework used to understand reaction rates. wikipedia.orgox.ac.uk A transition state (TS) corresponds to a first-order saddle point on the potential energy surface—a maximum along the reaction coordinate and a minimum in all other degrees of freedom. uliege.be Locating the TS geometry and calculating its energy relative to the reactants allows for the determination of the activation energy (Ea), which is the primary factor controlling the reaction rate. Methods like Synchronous Transit-Guided Quasi-Newton (STQN) or eigenvector-following algorithms are used to find these TS structures. The authenticity of a TS is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. uliege.be Other reactions, such as the Diels-Alder reaction where the furan ring acts as a diene, can also be computationally explored to understand reactivity and product selectivity. researchgate.net

| Reaction Step | Reactants | Product | Illustrative Activation Energy (Ea) (kcal/mol) | Computational Method |

|---|---|---|---|---|

| Imine Formation | 5-Methylfurfural (B50972) + Methylamine (B109427) | N-(5-methylfuran-2-yl)methanimine | 15-20 kcal/mol | DFT (B3LYP/6-31G*) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Furan Amine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net Furan derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. ijabbr.comhumanjournals.comsemanticscholar.orgutripoli.edu.ly QSAR models can predict the activity of new, unsynthesized furan amine derivatives, thereby guiding the design of more potent and selective therapeutic agents.

A QSAR model is a mathematical equation that relates one or more molecular descriptors to a biological activity. These descriptors are numerical representations of the physicochemical properties of the molecules. They can be classified into several categories:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, partial atomic charges.

Steric Descriptors: Molecular weight, volume, surface area.

Hydrophobic Descriptors: LogP (octanol-water partition coefficient).

Topological Descriptors: Indices that describe molecular connectivity and branching.

For a series of furan amine derivatives, a QSAR model might be developed to predict their antibacterial activity against a specific strain. researchgate.netaimspress.com By analyzing the resulting equation, chemists can identify which structural features are most important for enhancing activity. For example, a positive coefficient for a descriptor like the HOMO energy might suggest that better electron-donating ability leads to higher potency. digitaloceanspaces.com

| Descriptor Class | Descriptor Example | Potential Influence on Activity |

|---|---|---|

| Electronic | LUMO Energy (ELUMO) | A lower LUMO energy may enhance interactions with biological nucleophiles, potentially increasing activity. |

| Hydrophobic | LogP | An optimal LogP value is often required for membrane permeability to reach the target site. |

| Steric | Molecular Volume | Can influence how well the molecule fits into a receptor or active site; both positive and negative effects are possible. |

| Topological | Wiener Index | Relates to molecular branching and compactness, which can affect binding affinity. |

| Quantum Chemical | Total Energy | Reflects the overall stability of the molecule. |

Biological Activities and Mechanistic Pharmacology of Methyl 5 Methyl Furan 2 Ylmethyl Amine Analogues

Investigation of Antimicrobial Potency

Furan (B31954) derivatives have demonstrated a broad spectrum of antimicrobial properties, with various analogues showing efficacy against both bacteria and fungi. nih.govijabbr.com The versatility of the furan ring allows for structural modifications that can enhance potency and selectivity against microbial pathogens. researchgate.net

Analogues based on the furan structure have shown significant inhibitory effects against a variety of bacterial strains, encompassing both Gram-positive and Gram-negative organisms. ijabbr.comnih.gov For instance, certain novel arylfuran derivatives have been reported to possess considerable activity against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), indicating a broad spectrum of action. ijabbr.comutripoli.edu.ly Similarly, other synthesized furan derivatives have displayed wide-ranging antibacterial action against multiple bacterial strains. utripoli.edu.ly

Research into furan derivatives bearing a rhodanine (B49660) moiety has revealed potent inhibitory activity against several Gram-positive bacteria, including multidrug-resistant clinical isolates, with minimum inhibitory concentration (MIC) values ranging from 2–16 μg/mL. researchgate.net One of the most potent compounds in this series demonstrated MIC values of 2 or 4 μg/mL against multidrug-resistant strains. researchgate.net However, these particular compounds showed no activity against the Gram-negative bacterium Escherichia coli. researchgate.net In another study, a tryptamine-substituted furan derivative, (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate, exhibited antibacterial activity against Bacillus subtilis and E. coli with a MIC of 250.00 µg/mL. orientjchem.orgresearchgate.net

| Compound/Analogue Class | Bacterial Strain | Activity (MIC) |

| Furan derivatives with rhodanine moiety | Multidrug-resistant Gram-positive bacteria | 2–16 μg/mL researchgate.net |

| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | Bacillus subtilis | 250.00 µg/mL orientjchem.org |

| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | Escherichia coli | 250.00 µg/mL orientjchem.org |

| 3-aryl-3-(furan-2-yl) propanoic acid derivative | Escherichia coli | 64 µg/mL ijabbr.comutripoli.edu.ly |

The investigation of furan analogues has also extended to their antifungal potential, revealing compounds with significant activity against various fungal pathogens. nih.gov For example, certain furan-based hydrazone compounds have been identified as promising antifungal agents against species such as Candida albicans, Trichoderma harzianum, and Fusarium species. utripoli.edu.ly Hybrid compounds that incorporate both furanone and fluconazole (B54011) pharmacophores have demonstrated potent antifungal effects against Candida albicans and Candida glabrata (MIC50 value of 0.5 µg/mL) and notable activity against Candida tropicalis (MIC50 value of 2 µg/mL). utripoli.edu.ly

Furthermore, a series of synthesized nitrofuran derivatives were tested against a panel of fungal species, with the most potent compounds showing MIC90 values as low as 0.48 µg/mL against Histoplasma capsulatum and Paracoccidioides brasiliensis. mdpi.com Other compounds in this series were effective against Trichophyton rubrum and Trichophyton mentagrophytes with MIC90 values of 0.98 µg/mL. mdpi.com These studies highlight the potential of the furan scaffold in developing new antifungal agents. mdpi.comnih.gov

| Compound/Analogue Class | Fungal Strain | Activity (MIC) |

| Furanone-fluconazole hybrids | Candida albicans | 0.5 µg/mL (MIC50) utripoli.edu.ly |

| Furanone-fluconazole hybrids | Candida glabrata | 0.5 µg/mL (MIC50) utripoli.edu.ly |

| Furanone-fluconazole hybrids | Candida tropicalis | 2 µg/mL (MIC50) utripoli.edu.ly |

| Nitrofuran derivative (Compound 11) | Histoplasma capsulatum | 0.48 µg/mL (MIC90) mdpi.com |

| Nitrofuran derivatives (Compounds 3 & 9) | Paracoccidioides brasiliensis | 0.48 µg/mL (MIC90) mdpi.com |

| Nitrofuran derivatives (e.g., Compounds 8, 9, 12, 13) | Trichophyton rubrum & T. mentagrophytes | 0.98 µg/mL (MIC90) mdpi.com |

Anticancer Activity and Cytotoxicity Mechanisms

In addition to their antimicrobial properties, furan-containing compounds have emerged as a significant area of interest in cancer research. researchgate.net Various derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines. ijabbr.comnih.gov

The cytotoxic potential of furan analogues has been evaluated against several cancer cell lines, with human cervical carcinoma (HeLa) and human liver carcinoma (HepG2) being common models. nih.govnih.gov A study on methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives found that an amine derivative, (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate, exhibited potent activity against the HeLa cell line with an IC50 value of 62.37 µg/mL. orientjchem.orgresearchgate.netresearchgate.net Another study synthesized new furan-hydrazide derivatives and evaluated their in vitro cytotoxic activity against the HepG-2 cell line. bohrium.com Two of these compounds showed high reactivity, with IC50 values of 9 and 8.1 μM. bohrium.com Other research has also confirmed the potential anticancer activity of furan derivatives against HepG2 cells. researchgate.netresearchgate.netnih.gov For example, one benzofuran (B130515) derivative demonstrated an IC50 value of 3.8 ± 0.5 μM against HepG2 cells. nih.gov

| Compound/Analogue Class | Cancer Cell Line | Activity (IC50) |

| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | HeLa | 62.37 µg/mL orientjchem.orgresearchgate.net |

| Furan-hydrazide derivative (Compound 8a) | HepG2 | 9 µM bohrium.com |

| Furan-hydrazide derivative (Compound 8b) | HepG2 | 8.1 µM bohrium.com |

| Benzofuran derivative (Compound 8) | HepG2 | 3.8 ± 0.5 μM nih.gov |

| Thiazolidinedione derivative with furan moiety | MCF-7 | 42.30 µM mdpi.com |

Research into the mechanisms of action for anticancer furan derivatives has revealed their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle. nih.gov Several furanocoumarin derivatives have been found to induce apoptosis in human leukemia cell lines. nih.gov The process of apoptosis is a key target in cancer therapy, and its induction is a desirable characteristic for anticancer agents. nih.gov

Flow cytometry studies have shown that certain furan derivatives can arrest the cell cycle at the G2/M phase. nih.govbohrium.comnih.gov This arrest prevents cancer cells from dividing and proliferating. nih.gov For instance, potent furan-hydrazide derivatives were found to arrest HepG-2 cells at the G2/M phase and induce apoptosis. bohrium.com The mechanism of apoptosis induction by some furan-based compounds involves the intrinsic mitochondrial pathway. nih.gov This is supported by findings that show an increase in the levels of pro-apoptotic proteins like p53 and Bax, and a decrease in the level of the anti-apoptotic protein Bcl-2 in treated cancer cells. nih.gov The withdrawal of essential amino acids can also trigger cell-cycle arrest, a process that can be influenced by various cellular signaling pathways. researchgate.net Different compounds can induce cell cycle arrest through diverse mechanisms, such as inhibiting protein synthesis or disrupting N-linked glycosylation. scbt.com

Biological Target Identification and Validation Studies

Identifying the specific molecular targets of bioactive compounds is crucial for understanding their mechanism of action and for further drug development. For furan derivatives, research has begun to pinpoint key cellular components with which they interact.

One study aimed to identify the target proteins of reactive furan metabolites. oup.com The findings suggested that mitochondrial energy production and redox regulation are critical targets of furan toxicity. oup.com Furan-based cross-linking methods have also been developed as tools to study and target nucleic acid and protein interactions, highlighting the reactivity of the furan moiety with biological macromolecules. rsc.org

In the context of antifungal activity, succinate (B1194679) dehydrogenase (SDH) has been identified as a target for a class of thiophene (B33073)/furan-1,3,4-oxadiazole carboxamide derivatives. nih.gov Compounds from this class showed significant inhibitory activity against SDH, and molecular docking studies revealed strong interactions with key residues of the enzyme. nih.gov For anticancer activity, tubulin has been identified as a protein target for certain novel benzofuran derivatives. researchgate.net These compounds were found to inhibit the polymerization of tubulin monomers in vitro, decrease the level of cellular microtubules, and arrest cells in the G2/M phase, suggesting that their anticancer effects are mediated through disruption of the cytoskeleton. researchgate.net

Enzyme Inhibition Assays

No published studies were identified that specifically investigate the enzyme inhibitory activity of Methyl-(5-methyl-furan-2-ylmethyl)-amine. While other furan derivatives have been investigated as enzyme inhibitors, such as inhibitors of salicylate (B1505791) synthase MbtI in Mycobacterium tuberculosis, this research has not included the target compound. mdpi.com

Role in Proteomics Research and Chemical Biology Probes

While the furan moiety is utilized in chemical biology, for instance in proximity-induced ligation techniques, there is no evidence to suggest that this compound has been specifically developed or used as a chemical biology probe or in proteomics research. nih.gov

Pharmacokinetic and Pharmacodynamic Profiling

A thorough search of scientific databases yielded no information on the pharmacokinetic (absorption, distribution, metabolism, and excretion) or pharmacodynamic properties of this compound.

Applications in Catalysis and Materials Science

Exploration of Methyl-(5-methyl-furan-2-ylmethyl)-amine as an Organocatalyst

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While direct studies employing this compound as an organocatalyst are not prominent, the presence of a secondary amine group suggests its potential utility in reactions where such moieties are known to be effective.

Detailed Research Findings: Secondary amines are a cornerstone of organocatalysis, particularly in enamine and iminium ion catalysis, which are powerful methods for asymmetric synthesis. The general mechanism involves the reaction of the secondary amine with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine or an electrophilic iminium ion.

Although research has not specifically detailed the use of this compound, studies on other furan-containing molecules in organocatalysis provide a basis for its potential. For instance, organocatalytic methods have been developed for the synthesis of highly substituted furfuryl alcohols and amines. acs.org Furthermore, the organocatalytic upgrading of furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF)—precursors for many furan-based amines—to valuable chemical intermediates is an active area of research. mdpi.com These studies establish the compatibility of the furan (B31954) ring within organocatalytic reaction schemes. The methyl group on the furan ring of the target molecule could potentially influence its steric and electronic properties, thereby modulating the reactivity and selectivity of hypothetical catalytic cycles.

Table 1: Potential Organocatalytic Reactions for Furan-Based Secondary Amines

| Reaction Type | Role of Amine Catalyst | Substrate Example | Product Type |

|---|---|---|---|

| Michael Addition | Forms a nucleophilic enamine intermediate with an α,β-unsaturated aldehyde. | Propanal and Nitro-olefin | γ-Nitroaldehyde |

| Aldol Reaction | Activates a ketone donor to form an enamine that attacks an aldehyde acceptor. | Acetone and Benzaldehyde | β-Hydroxy ketone |

| Mannich Reaction | Forms an iminium ion from an aldehyde, which then reacts with an enol or enamine. | Aldehyde, Amine, Ketone | β-Amino carbonyl compound |

Design of Ligands for Metal-Catalyzed Transformations

The nitrogen atom in this compound, with its lone pair of electrons, can coordinate to metal centers, making it a candidate for use as a ligand in transition metal catalysis. The furan ring's oxygen atom could also potentially participate in chelation, creating a bidentate ligand that can stabilize a metal catalyst.

Detailed Research Findings: Furan derivatives are increasingly being used in the design of specialized ligands for various metal-catalyzed reactions. researchgate.net The rigid structure of the furan ring can impart specific geometries on the resulting metal complexes, influencing the selectivity of the catalytic transformation. Research has shown the successful synthesis of a 4′-(5-Methylfuran-2-yl)-2,2′:6′,2″-terpyridine ligand, derived from the biomass aldehyde 5-methylfurfural (B50972). researchgate.net This terpyridine ligand, featuring a 5-methylfuran unit, was effectively used in a nickel-catalyzed dimerization reaction, demonstrating the viability of incorporating this motif into catalytically active ligand scaffolds. researchgate.net

While this specific terpyridine is more complex than this compound, it validates the principle that the 5-methylfuran group is a valuable component in ligand design. The simpler amine could potentially be used to synthesize more complex ligands, such as pincer-type or salen-type ligands, or it could be used directly in reactions where a simple monodentate or bidentate amine ligand is required.

Table 2: Comparison of Furan-Based Structures in Ligand Design

| Compound/Ligand Type | Structural Features | Potential Metal Coordination | Example Application |

|---|---|---|---|

| This compound | Secondary amine, furan ring with potential O-coordination. | N (monodentate) or N, O (bidentate) | Hypothetical: Cross-coupling, hydrogenation |

| 4′-(5-Methylfuran-2-yl)-terpyridine | Terpyridine core with a 5-methylfuran substituent. | N, N, N (tridentate) | Nickel-catalyzed dimerization of benzyl (B1604629) bromide. researchgate.net |

| Imino-furan Ligands | Schiff base formed from a furan aldehyde and an amine. | N, O (bidentate) | Olefin polymerization. researchgate.net |

Precursor in the Synthesis of Functional Materials (e.g., polymers, composites)

Bio-based polymers derived from renewable resources like lignocellulosic biomass are of significant interest for creating sustainable alternatives to petroleum-based plastics. 5-Hydroxymethylfurfural (HMF), a key platform chemical derived from sugars, is a precursor to a wide range of furanic monomers for polymer synthesis. ulaval.capvamu.edu Amines derived from HMF and its relatives, such as this compound, are potential monomers for polymers like polyamides and polyurethanes.

Detailed Research Findings: Research into furan-based polymers is a rapidly expanding field. The compound 5-methylfurfurylamine, a close structural relative, is noted as a versatile building block for chemical synthesis with applications in materials science. mdpi.com The diamine 2,5-bis(aminomethyl)furan (B21128) (BAF), another related compound, is a key monomer for producing furan-based polyamides, which are bio-based analogues of nylon. rsc.org

This compound, being a secondary monoamine, would not undergo traditional step-growth polymerization in the same way as a primary diamine. However, it could be used in several other ways:

Chain-terminating or End-capping Agent: It could be used to control the molecular weight of polymers like polyamides or polyesters.

Monomer for Specialty Polymers: The secondary amine could be part of a monomer used in specific polymerization reactions, for example, to create poly(amine-co-ester)s or other novel polymer backbones.

Functionalization of Existing Polymers: The amine group could be used to graft the furan-containing molecule onto an existing polymer backbone, imparting new properties such as rigidity, thermal stability, or chemical reactivity (via the furan ring).

The furan ring itself is a functional group that can undergo Diels-Alder reactions, which is a powerful tool for creating cross-linked thermosets or self-healing materials. provendis.inforesearchgate.net Incorporating this compound into a material could introduce this functionality.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 5-Hydroxymethylfurfural (HMF) |

| Furfural |

| 5-Methylfurfurylamine |

| 4′-(5-Methylfuran-2-yl)-2,2′:6′,2″-terpyridine |

| 2,5-bis(aminomethyl)furan (BAF) |

| Propanal |

| Nitro-olefin |

| Acetone |

| Benzaldehyde |

Environmental Fate, Ecotoxicology, and Sustainability Considerations

Assessment of Environmental Degradation Pathways

The environmental persistence of Methyl-(5-methyl-furan-2-ylmethyl)-amine is determined by its susceptibility to various degradation processes, including biodegradation, hydrolysis, and photolysis. While specific studies on this exact compound are limited, its degradation pathways can be inferred from the behavior of structurally related furan (B31954) compounds and amines.

Biodegradation: Microbial metabolism is a primary pathway for the breakdown of organic compounds in the environment. Furan derivatives are known to be utilized by a range of microorganisms, particularly aerobic Gram-negative bacteria such as those from the genus Pseudomonas. nih.govnih.gov The degradation of similar furan compounds, like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), typically initiates with the oxidation of the substituent group on the furan ring. nih.gov For this compound, microbial degradation could proceed through several potential routes:

N-Dealkylation: The methyl group attached to the nitrogen atom could be enzymatically removed.

Oxidation of the Aminomethyl Group: The aminomethyl group could be oxidized to an aldehyde and subsequently to a carboxylic acid, forming 5-methyl-2-furoic acid.

Furan Ring Cleavage: Following initial modifications of the side chains, the furan ring itself can be opened. The degradation pathway for 2-furoic acid, for instance, involves conversion to 2-oxoglutarate, which enters central metabolic pathways. nih.gov

The presence of the methyl group on the furan ring and the N-methyl-aminomethyl side chain will influence the rate and pathway of biodegradation compared to simpler furans.

Hydrolysis: The furan ring, particularly when substituted with electron-donating groups like alkyls, can be susceptible to hydrolysis under acidic conditions. nih.gov This process can lead to ring-opening, forming dione structures. nih.govresearchgate.net The ether linkage within the furan ring is the primary site for hydrolytic cleavage. The stability of this compound in aqueous environments will, therefore, depend significantly on the pH.

Photodegradation: Furan compounds can undergo degradation when exposed to sunlight. Studies on other furan-containing molecules, such as the pharmaceutical Furosemide which contains a furfurylamine (B118560) moiety, have shown that photolysis can lead to hydrolysis and substitution reactions. nih.gov For this compound, photodegradation in surface waters could be a relevant environmental fate process, potentially involving reactions with photochemically generated reactive oxygen species.

Table 1: Potential Environmental Degradation Pathways for this compound

| Degradation Pathway | Description | Potential Products |

|---|---|---|

| Biodegradation | Microbial enzymatic breakdown, likely involving oxidation of side chains followed by furan ring cleavage. nih.gov | 5-methyl-2-furoic acid, various aliphatic compounds, CO2, H2O |

| Hydrolysis | Acid-catalyzed cleavage of the furan ring in aqueous environments. nih.gov | Aliphatic dione compounds |

| Photodegradation | Breakdown upon exposure to sunlight, potentially involving hydrolysis and oxidation. nih.gov | Oxidized and hydrolyzed derivatives |

Ecotoxicological Impact on Aquatic and Terrestrial Systems